1-[4-Nitro-2-(trifluoromethyl)phenyl]pyrrolidine
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Overview
Description
“1-[4-Nitro-2-(trifluoromethyl)phenyl]pyrrolidine” is a chemical compound with the empirical formula C11H11F3N2O2 and a molecular weight of 260.21 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle .
Molecular Structure Analysis
The molecule’s structure is characterized by a pyrrolidine ring attached to a phenyl ring with nitro and trifluoromethyl substituents . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Physical and Chemical Properties Analysis
The compound is a solid . Its InChI code is 1S/C11H11F3N2O2/c12-11(13,14)9-7-8(16(17)18)3-4-10(9)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2 , and its SMILES string is [O-]N+(F)F)=C(C=C1)N2CCCC2)=O .
Scientific Research Applications
Synthesis and Chemical Properties
Regio- and Stereoselective Synthesis
The compound has been utilized in the regio- and stereoselective synthesis of N-unsubstituted 3-aryl-4-(trifluoromethyl)-4H-spiro[chromeno[3,4-c]pyrrolidine-1,3'-oxindoles]. These syntheses involve multi-component reactions resulting in compounds with potential cytotoxic activity against human cervical cancer HeLa cells (Korotaev et al., 2021).
Pyrrolidines Synthesis
Pyrrolidines, significant in medicine and industry, have been synthesized through [3+2] cycloaddition reactions involving N-methyl azomethine ylide and nitroprop-1-ene derivatives. These reactions are crucial for creating compounds used as dyes or agrochemical substances (Żmigrodzka et al., 2022).
NMR and Mass Spectral Characterization
The compound has been a subject in detailed NMR, mass spectral, and single-crystal X-ray structural characterization studies to understand its chemical structure and properties (Laihia et al., 2006).
Material Science and Catalysis
Synthesis of Polyimides
The compound has been used in synthesizing novel aromatic diamine monomers for producing organosoluble, thermally stable, and hydrophobic polyimides. These materials are of interest due to their high thermal stability, solubility, hydrophobicity, and potential for industrial applications (Huang et al., 2017).
Catalysis in Organic Synthesis
Derivatives of the compound, like (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, have shown effectiveness as catalysts for stereoselective Michael addition reactions in organic synthesis. These reactions are critical for synthesizing various organic compounds, demonstrating the compound's utility in facilitating chemical transformations (Singh et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
1-[4-nitro-2-(trifluoromethyl)phenyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)9-7-8(16(17)18)3-4-10(9)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUOMGQLDRWYSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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